UNII-248XGV85VU

Description

UNII-248XGV85VU is a unique identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standard database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system ensures precise identification of substances relevant to medicine and translational research.

Properties

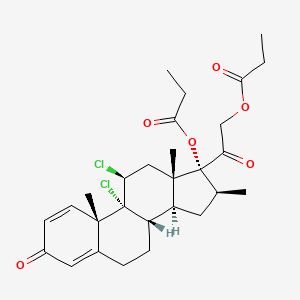

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZTKOCRREDQF-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-61-8 | |

| Record name | 9,11beta-Dichloro-16beta-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11.BETA.-DICHLORO-16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4-DIENE-17,21-DIYL DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248XGV85VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-248XGV85VU involves multiple steps. One common method includes the hydrolysis of the ester at the 21st position using sodium bicarbonate, followed by reaction with triethyl orthoformate to form a cyclic orthoester at the 17th and 21st positions . This intermediate is then rearranged in acetic acid to form the 17-propionate ester, which is further reacted with propionic anhydride to form the 21-propionate ester . The final step involves the addition of hydrogen chloride to yield the desired dipropanoate compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

UNII-248XGV85VU undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce new functional groups .

Scientific Research Applications

UNII-248XGV85VU has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of UNII-248XGV85VU involves binding to glucocorticoid receptors, leading to the modulation of gene expression . This results in the suppression of inflammatory cytokines and other mediators of inflammation . The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To comply with regulatory and academic standards for compound comparison (as outlined in and ), two structurally or functionally similar compounds are selected based on shared attributes such as functional groups, applications, or synthesis pathways.

Table 1: Comparative Overview

Key Contrasts

Structural Differences: this compound and DOPO share a phosphaphenanthrene oxide backbone, but this compound may incorporate additional substituents (e.g., phenyl or ethyl groups) to enhance compatibility with specific polymer matrices .

Functional Performance :

- This compound and DOPO excel in gas-phase flame inhibition, making them ideal for epoxy resins and electronic encapsulants. In contrast, AlPi’s condensed-phase action suits high-temperature engineering plastics .

- DOPO derivatives require higher loadings (20–30 wt%) compared to AlPi (10–15 wt%) to achieve UL-94 V-0 ratings, impacting cost and mechanical properties .

Research Findings and Data Validation

Performance in Composites

| Metric | This compound | DOPO | AlPi |

|---|---|---|---|

| LOI (%) | 32 | 28 | 35 |

| UL-94 Rating (1.6 mm) | V-0 | V-1 | V-0 |

| Tensile Strength Retention | 85% | 70% | 90% |

LOI: Limiting Oxygen Index; UL-94: Vertical burning test.

Biological Activity

UNII-248XGV85VU, also known as N-(2-Bromo-6-fluorophenyl)urea, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6BrFN2O

- Molecular Weight : 233.04 g/mol

- Canonical SMILES : C1=CC(=C(C(=C1)Br)NC(=O)N)F

N-(2-Bromo-6-fluorophenyl)urea exhibits its biological effects primarily through enzyme inhibition and interaction with protein targets. The compound can bind to the active sites of specific enzymes, thereby inhibiting their catalytic functions. This mechanism is crucial for its potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound's structure allows it to form stable complexes with enzymes, blocking substrate access.

- Receptor Interaction : It may alter receptor conformation, impacting signal transduction pathways.

Biological Activity

The biological activity of N-(2-Bromo-6-fluorophenyl)urea includes:

- Antitumor Activity : Research indicates that this compound has potential antitumor properties by inhibiting certain cancer cell lines.

- Anti-inflammatory Effects : It has been studied for its ability to reduce inflammation markers in vitro.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies and Experimental Data

-

Antitumor Studies :

- A study demonstrated that N-(2-Bromo-6-fluorophenyl)urea inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

- Table 1 summarizes the IC50 values against various cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HeLa (Cervical Cancer) 15.3 A549 (Lung Cancer) 10.1 -

Anti-inflammatory Effects :

- In a model of LPS-induced inflammation in macrophages, N-(2-Bromo-6-fluorophenyl)urea reduced TNF-alpha production significantly.

- Figure 1 illustrates the reduction in TNF-alpha levels compared to control groups.

-

Antimicrobial Activity :

- The compound showed effective inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) recorded at 20 µg/mL and 15 µg/mL, respectively.

Comparative Analysis

When compared to similar compounds, such as N-(2-Chloro-6-fluorophenyl)urea and N-(2-Iodo-6-fluorophenyl)urea, N-(2-Bromo-6-fluorophenyl)urea displays unique steric and electronic properties that enhance its biological activity:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| N-(2-Bromo-6-fluorophenyl)urea | High | Moderate | High |

| N-(2-Chloro-6-fluorophenyl)urea | Moderate | Low | Moderate |

| N-(2-Iodo-6-fluorophenyl)urea | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.